3-Acetylphenyl 5-bromo-2-methoxybenzene-1-sulfonate
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Overview
Description
3-Acetylphenyl 5-bromo-2-methoxybenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of an acetyl group, a bromine atom, and a methoxy group attached to a benzene ring, along with a sulfonate ester functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetylphenyl 5-bromo-2-methoxybenzene-1-sulfonate typically involves the following steps:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a strong base like sodium methoxide (NaOCH3).
Sulfonation: The sulfonate ester group is formed by reacting the brominated and methoxylated benzene derivative with a sulfonyl chloride, such as methanesulfonyl chloride (CH3SO2Cl), in the presence of a base like pyridine.
Acetylation: Finally, the acetyl group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride (CH3COCl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Acetylphenyl 5-bromo-2-methoxybenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Hydrolysis: The sulfonate ester group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Sulfonic acids.
Scientific Research Applications
3-Acetylphenyl 5-bromo-2-methoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-acetylphenyl 5-bromo-2-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Acetylphenyl 5-chloro-2-methoxybenzene-1-sulfonate: Similar structure but with a chlorine atom instead of bromine.
3-Acetylphenyl 5-fluoro-2-methoxybenzene-1-sulfonate: Similar structure but with a fluorine atom instead of bromine.
3-Acetylphenyl 5-iodo-2-methoxybenzene-1-sulfonate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
3-Acetylphenyl 5-bromo-2-methoxybenzene-1-sulfonate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that may enhance its efficacy in certain applications.
Properties
IUPAC Name |
(3-acetylphenyl) 5-bromo-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO5S/c1-10(17)11-4-3-5-13(8-11)21-22(18,19)15-9-12(16)6-7-14(15)20-2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXMAZOJTZSCFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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